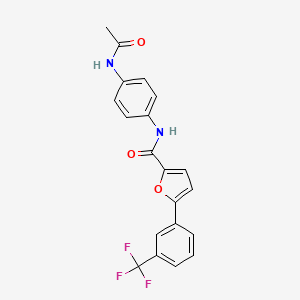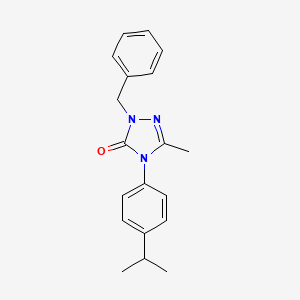
2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as BIPT, is an organic compound that is widely used in the field of medicinal chemistry. BIPT has been extensively studied and is known to possess a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties. It has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-cancer agents.
Scientific Research Applications
Antimicrobial Activities
The triazole derivative 2-benzyl-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied for its potential in antimicrobial activities. Research has demonstrated that various 1,2,4-triazole derivatives exhibit significant antimicrobial properties against a range of microorganisms (Bektaş et al., 2007), (Joshi et al., 2021), (Demirbaş et al., 2010).
Antioxidant Activity
Studies have shown that 1,2,4-triazole derivatives can possess notable antioxidant activities. These activities have been compared to standard antioxidants, indicating their potential use in this field (Yüksek et al., 2015).
Enzyme Inhibition
The triazole compound has been researched for its enzyme inhibition capabilities, particularly against enzymes like lipase and α-glucosidase. This suggests its potential use in the treatment of diseases related to these enzymes (Bekircan et al., 2015).
Anticancer Activity
1,2,4-Triazole derivatives have been identified with anticancer activities. Structural and molecular docking studies of these compounds have shown interactions with cancer-related proteins, suggesting their applicability in cancer treatment (Kaczor et al., 2013).
Catalytic Applications
Research into half-sandwich Ruthenium(II) complexes with triazole-based ligands has demonstrated the potential for catalytic applications. These complexes have shown efficiency in oxidation and transfer hydrogenation processes, highlighting their use in chemical synthesis (Saleem et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-benzyl-5-methyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-14(2)17-9-11-18(12-10-17)22-15(3)20-21(19(22)23)13-16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDNHCJVVJSZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2526773.png)
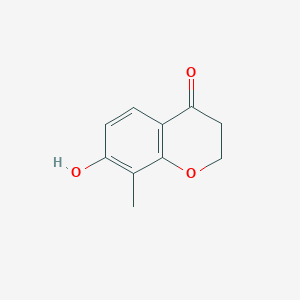
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)
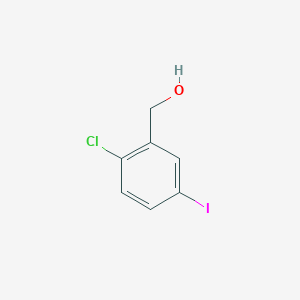

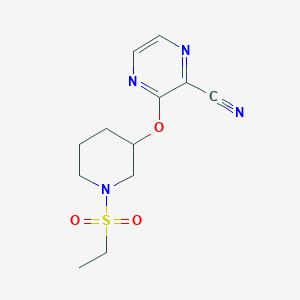
![(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2526784.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)
![2-[[2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]acetic acid ethyl ester](/img/structure/B2526786.png)
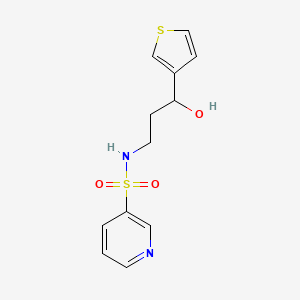
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate](/img/structure/B2526789.png)
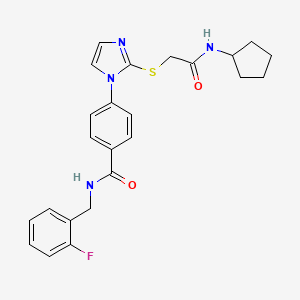
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)
